molecular formula C14H10ClN5O2 B4639896 4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

Cat. No.: B4639896
M. Wt: 315.71 g/mol
InChI Key: URVXCZCGXLDVGD-UHFFFAOYSA-N
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Description

4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. One common approach is to first synthesize the benzodioxole derivative through a reaction involving catechol and a disubstituted halomethane . The tetrazole ring can be formed via a cycloaddition reaction between an azide and a nitrile . Finally, the pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to its targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-11-6-13-12(21-8-22-13)5-10(11)7-20-18-14(17-19-20)9-1-3-16-4-2-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVXCZCGXLDVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Reactant of Route 2
Reactant of Route 2
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Reactant of Route 3
Reactant of Route 3
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Reactant of Route 4
Reactant of Route 4
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Reactant of Route 5
Reactant of Route 5
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Reactant of Route 6
Reactant of Route 6
4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

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